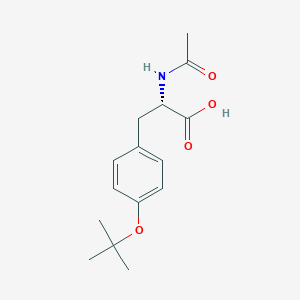

AC-Tyr(tbu)-OH

Übersicht

Beschreibung

“AC-Tyr(tbu)-OH” is a chemical compound with the molecular formula C15H21NO4 . It has an average mass of 279.332 Da and a mono-isotopic mass of 279.147064 Da . This product is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The IUPAC name for “this compound” is (2S)-2-(acetylamino)-3-(4-tert-butoxyphenyl)propanoic acid . The InChI code is 1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 .Physical And Chemical Properties Analysis

“this compound” is a solid substance that is white to off-white in color . It has a molecular weight of 279.34 . The boiling point is 493.3°C at 760 mmHg . It is slightly soluble in chloroform, DMSO, and methanol . The storage temperature is room temperature, and it should be sealed in dry conditions .Wissenschaftliche Forschungsanwendungen

Peptidquantifizierung

AC-Tyr(tbu)-OH kann zur Quantifizierung von Peptiden verwendet werden. Die intrinsischen Fluoreszenzeigenschaften von Tyrosin (Tyr) in this compound können für diesen Zweck genutzt werden . Diese Methode beinhaltet die Quantifizierung relativ zu einem nicht-peptidischen Kalibriermittel, N-Acetyl-L-Tyrosin-ethylester . Dieser Ansatz gilt als vielversprechende Lösung für das schwierige Problem der absoluten Peptidquantifizierung .

Proteolyse

this compound kann zur Spaltung von Proteinen verwendet werden. In diesem Zusammenhang kann es als Acylierungsreagenz verwendet werden . Diese Forschung zielt darauf ab, die Machbarkeit der Verwendung von this compound als billiges und umweltfreundliches Acylierungsreagenz zu demonstrieren .

Funktionalisierung von Proteinen

this compound kann zur Funktionalisierung von Proteinen verwendet werden. Es kann als Acylierungsreagenz im Funktionalisierungsprozess verwendet werden .

Proteinkonjugation

this compound kann zur Konjugation von Proteinen verwendet werden. Es kann als Acylierungsreagenz im Konjugationsprozess verwendet werden .

Spektroskopische Bestimmung

this compound kann in der spektroskopischen Bestimmung verwendet werden. Die intrinsischen UV-absorbierenden Eigenschaften von Tyrosin (Tyr) in this compound können für diesen Zweck genutzt werden .

Degradationsanalyse

this compound kann in der Degradationsanalyse verwendet werden. Es kann als Reagenz in der Degradationsanalyse synthetischer Peptide verwendet werden .

Safety and Hazards

Wirkmechanismus

Target of Action

AC-Tyr(tbu)-OH, also known as N-acetyl-L-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine . Tyrosine is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The primary targets of this compound are likely to be proteins that interact with tyrosine residues, particularly those involved in tyrosine-based protein labeling .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, in the context of protein labeling, this compound can be activated by a photocatalyst to generate phenoxyl radicals . These radicals can then react with tyrosine residues on proteins, leading to the covalent attachment of the this compound molecule . This process allows for the selective labeling of proteins at tyrosine sites.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving proteins with tyrosine residues. For example, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can affect a variety of biochemical processes, including signal transduction, cell growth, and differentiation . By labeling tyrosine residues, this compound could potentially influence these pathways.

Pharmacokinetics

It is known that tyrosine and its derivatives are generally well-absorbed and distributed throughout the body . The metabolism of this compound would likely involve the removal of the acetyl and tert-butyl groups, followed by further metabolism of the resulting tyrosine molecule . The impact of these ADME properties on the bioavailability of this compound would depend on factors such as the route of administration and the presence of other compounds.

Result of Action

The result of this compound’s action is the selective labeling of proteins at tyrosine residues . This can be used to study the function of these proteins, their interactions with other molecules, and their role in various biochemical pathways . In addition, the labeling of proteins can also be used to detect and quantify these proteins in complex biological samples .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein labeling can be affected by the concentration of this compound, the presence of a suitable photocatalyst, and the intensity and duration of light exposure . Furthermore, factors such as pH and temperature could also influence the stability and efficacy of this compound .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNUTWJSFBIAAS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

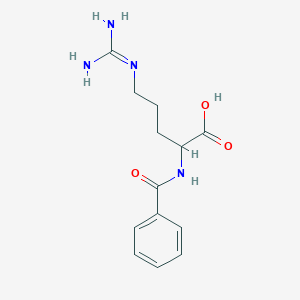

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

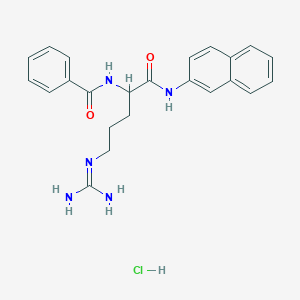

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)